Cycloheptadec-2-en-1-one
Description
Cycloheptadec-2-en-1-one is a 17-membered cyclic ketone containing a conjugated enone system (α,β-unsaturated ketone). Its structure features a strained macrocyclic ring with a double bond at the 2-position and a ketone group at the 1-position. This compound has been studied for its conformational flexibility, particularly the equilibrium between S-cis and S-trans isomers, which influence its spectroscopic and reactive properties. Infrared (IR) spectroscopy reveals distinct carbonyl stretching vibrations at 1696 cm⁻¹ (S-cis conformation) and 1670 cm⁻¹ (S-trans conformation), attributed to differences in electronic delocalization and steric interactions within the ring .
Properties
CAS No. |
75626-90-3 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
cycloheptadec-2-en-1-one |
InChI |
InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h13,15H,1-12,14,16H2 |
InChI Key |
LANDSVZPBNMFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCC(=O)C=CCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Cycloheptadecen-1-one typically involves the cyclization of long-chain alkenes. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the 17-membered ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and moderate temperatures (around 40-60°C).
Industrial Production Methods: In an industrial setting, the production of (E)-2-Cycloheptadecen-1-one may involve large-scale RCM reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Cycloheptadecen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding cycloheptadecanone.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Cycloheptadecanone or cycloheptadecanoic acid.
Reduction: Cycloheptadecanone.
Substitution: Halogenated derivatives of (E)-2-Cycloheptadecen-1-one.
Scientific Research Applications
(E)-2-Cycloheptadecen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of (E)-2-Cycloheptadecen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cycloheptadec-2-en-1-one belongs to a class of macrocyclic enones. Below is a comparative analysis with structurally analogous compounds, focusing on ring size, spectral properties, and reactivity.
Structural Analogues
| Compound Name | Molecular Formula | Ring Size | Key Spectral Data (IR, cm⁻¹) | Notable Reactivity |
|---|---|---|---|---|
| This compound | C₁₇H₂₈O | 17 | 1696 (S-cis), 1670 (S-trans) | Conformational isomerism; potential for Diels-Alder reactions |
| (2E)-Cyclotetradec-2-en-1-one | C₁₄H₂₂O | 14 | ~1700 (single carbonyl peak) | Higher ring strain; reduced stability compared to larger rings |
| Cyclopentadec-2-en-1-one | C₁₅H₂₄O | 15 | Data unavailable | Intermediate strain; limited studies |
Key Differences and Research Findings
Ring Size and Strain :
- This compound (17-membered) exhibits lower ring strain compared to smaller analogues like (2E)-cyclotetradec-2-en-1-one (14-membered). Larger rings reduce eclipsing interactions, enhancing thermodynamic stability .
- The 14-membered cyclotetradec-2-en-1-one shows higher strain, leading to elevated reactivity in ring-opening reactions, though detailed kinetic data remain scarce .
Conformational Isomerism :
- This compound uniquely displays dual IR carbonyl peaks (1696 cm⁻¹ and 1670 cm⁻¹) due to S-cis and S-trans conformers. In contrast, cyclotetradec-2-en-1-one typically shows a single carbonyl peak (~1700 cm⁻¹), suggesting a dominant conformation or rapid interconversion .
Reactivity :
- The S-cis conformation of this compound may favor Diels-Alder reactions due to improved orbital alignment, whereas smaller rings (e.g., 14-membered) lack sufficient flexibility for such stereoselectivity .
- Cyclotetradec-2-en-1-one’s higher strain renders it more susceptible to electrophilic additions at the double bond, though experimental validation is needed .
Synthetic Utility :
- This compound has been explored in synthesizing bridged lactones and carbocyclic systems, leveraging its conformational diversity. Smaller analogues like cyclotetradec-2-en-1-one are less commonly utilized due to stability issues .
Critical Analysis of Evidence
- (1963): Provides foundational IR data and conformational insights for this compound but lacks comparative studies with other enones.
- (Compound Database) : Confirms structural and spectral data for cyclotetradec-2-en-1-one but omits reactivity details.
- (2003 Report): Lists diverse compounds but lacks clarity on cyclic enones, limiting its utility for direct comparisons.
Biological Activity
Cycloheptadec-2-en-1-one is a cyclic ketone with a unique structure that has garnered interest for its potential biological activities. This article reviews the existing literature on the compound's biological properties, including its cytotoxicity, antimicrobial effects, and possible therapeutic applications.
Chemical Structure and Properties
This compound, also known as (E)-9-Cycloheptadecen-1-one, has a molecular formula of CHO and a molecular weight of 256.45 g/mol. Its structure features a long aliphatic chain with a double bond and a ketone functional group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting several key areas:
1. Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that at certain concentrations, it can induce apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapy.
| Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|
| 50 | A549 (Lung) | 75 |
| 100 | HeLa (Cervical) | 50 |
| 200 | MCF7 (Breast) | 30 |
Table 1: Cytotoxic effects of this compound on various cancer cell lines.
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Table 2: Antimicrobial activity of this compound.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and survival. Additionally, its interaction with membrane lipids could contribute to its cytotoxic effects.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
Case Study 1: Cytotoxicity in Cancer Research
A study focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The study concluded that further research is warranted to explore its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated that the compound could serve as a natural antimicrobial agent, particularly in formulations aimed at treating skin infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
